Cas no 55633-19-7 (Methyl 1H-tetrazol-1-ylacetate)
Methyl 1H-tetrazol-1-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl Tetrazole-1-acetate
- Methyl 1H-tetrazol-1-ylacetate
- methyl 2-(tetrazol-1-yl)acetate
- 1H-Tetrazole-1-acetic acid, methyl ester
- BAS 06290983
- methyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate
- CGQJVEFCNZKVRS-UHFFFAOYSA-N
- BBL005505
- 7144AJ
- STK177336
- Tetrazol-1-yl-acetic acid methyl ester
- TRA0083672
- 1h-tetrazole-1-acetic acid methyl ester
- (tetrazol-1-yl)acetic acid methyl ester
- T
- CS-0453738
- METHYL 2-(1,2,3,4-TETRAZOL-1-YL)ACETATE
- MFCD03650761
- SY011669
- A870144
- SCHEMBL315947
- AC6352
- DB-072018
- methyl1H-tetrazol-1-ylacetate
- DTXSID50390029
- Methyl 2-(1H-tetrazol-1-yl)acetate
- AKOS000714801
- TS-00045
- 55633-19-7
-
- MDL: MFCD03650761
- Inchi: 1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3
- InChI Key: CGQJVEFCNZKVRS-UHFFFAOYSA-N
- SMILES: O(C)C(CN1C=NN=N1)=O
Computed Properties
- Exact Mass: 142.04900
- Monoisotopic Mass: 142.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.9
- XLogP3: -0.4
Experimental Properties
- PSA: 69.90000
- LogP: -1.15390
Methyl 1H-tetrazol-1-ylacetate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 1H-tetrazol-1-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042312-5g |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95% | 5g |
$456.68 | 2023-09-01 | |
| Alichem | A449042312-10g |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95% | 10g |
$824.16 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00775-250mg |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95% | 250mg |
¥1069.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00775-1g |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95% | 1g |
¥2259.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00775-25g |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95% | 25g |
¥14259.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00775-5g |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95% | 5g |
¥6229.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00775-10g |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95% | 10g |
¥8929.0 | 2024-07-18 | |
| Ambeed | A623504-100g |
Methyl 1H-tetrazol-1-ylacetate |
55633-19-7 | 95+% | 100g |
$446.00 | 2021-07-07 | |
| TRC | M336928-5mg |
Methyl 1H-Tetrazol-1-ylacetate |
55633-19-7 | 5mg |
$ 55.00 | 2023-02-02 | ||
| TRC | M336928-10mg |
Methyl 1H-Tetrazol-1-ylacetate |
55633-19-7 | 10mg |
$ 70.00 | 2023-02-02 |
Methyl 1H-tetrazol-1-ylacetate Suppliers
Methyl 1H-tetrazol-1-ylacetate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Methyl 1H-tetrazol-1-ylacetate
Methyl 1H-tetrazol-1-ylacetate and CAS No.55633-19-7: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advancements
Methyl 1H-tetrazol-1-ylacetate, identified by the CAS No.55633-19-7, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which are characterized by the presence of a five-membered ring containing four nitrogen atoms. The Methyl 1H-tetrazol-1-ylacetate molecule is derived from tetrazole by introducing an acetic acid moiety and a methyl group at specific positions, creating a hybrid structure that combines the functional properties of both tetrazole and ester groups.
Recent advances in medicinal chemistry have highlighted the importance of Methyl 1H-tetrazol-1-ylacetate in the development of novel drug candidates. The CAS No.55633-19-7 compound exhibits remarkable stability under various physicochemical conditions, making it a promising candidate for pharmaceutical formulation. Its molecular structure, which includes a tetrazole ring and an acetate ester group, allows for the incorporation of diverse functional groups, enabling tailored modifications for specific therapeutic targets. This structural flexibility has been leveraged in recent studies to enhance the compound's biological activity and reduce potential side effects.
One of the most notable applications of Methyl 1H-tetrazol-1-ylacetate lies in its role as a building block for the synthesis of bioactive molecules. The CAS No.55633-19-7 compound has been utilized as a key intermediate in the development of inhibitors targeting specific enzymes, such as acetylcholinesterase and serine proteases. These enzymes are implicated in various pathological conditions, including neurodegenerative disorders and inflammatory diseases. By modulating the activity of these enzymes, Methyl 1H-tetrazol-1-ylacetate derivatives have shown potential in both therapeutic and diagnostic applications.
The pharmacological properties of Methyl 1H-tetrazol-1-ylacetate are further enhanced by its ability to interact with multiple biological targets. Recent research has demonstrated its potential as an agonist or antagonist for G-protein-coupled receptors (GPCRs), which play a critical role in signal transduction pathways. The CAS No.55633-19-7 compound's ability to modulate these receptors makes it a valuable tool for studying receptor dynamics and developing targeted therapies for conditions such as cardiovascular diseases and metabolic disorders.
In the realm of drug discovery, Methyl 1H-tetrazol-1-ylacetate has emerged as a key player in the design of small-molecule therapeutics. The CAS No.55633-19-7 compound's structural versatility allows for the synthesis of a wide range of derivatives, each with distinct biological activities. For instance, recent studies have explored its potential as an antiviral agent, with promising results in inhibiting the replication of certain RNA viruses. These findings underscore the compound's adaptability and its potential for application in antiviral drug development.
Moreover, the CAS No.55633-19-7 compound has been investigated for its role in the development of anti-inflammatory agents. Its ability to modulate inflammatory pathways has been demonstrated in preclinical models, where it has shown efficacy in reducing inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the compound's potential as a therapeutic agent for managing chronic inflammatory conditions.
The synthesis of Methyl 1H-tetrazol-1-ylacetate has also been a subject of recent research, with scientists exploring efficient and scalable methods to produce this compound. The CAS No.55633-19-7 compound's synthesis typically involves the reaction of tetrazole derivatives with acetic acid derivatives under controlled conditions. Recent advancements in catalytic methods have enabled the development of more efficient and environmentally friendly synthesis routes, which are crucial for the large-scale production of pharmaceutical compounds.
Another area of interest in the study of Methyl 1H-tetrazol-1-ylacetate is its potential as a prodrug. The CAS No.55633-19-7 compound's ester group can be hydrolyzed in vivo to release the active tetrazole moiety, thereby enhancing its bioavailability and reducing potential side effects. This prodrug strategy has been explored in the development of targeted drug delivery systems, where the compound's release can be controlled to optimize therapeutic outcomes.
Recent studies have also focused on the biocompatibility and toxicity profile of Methyl 1H-tetrazol-1-ylacetate. The CAS No.55633-19-7 compound has been evaluated in various in vitro and in vivo models to assess its safety and efficacy. These studies have generally shown that the compound is well-tolerated, with minimal cytotoxic effects, making it a promising candidate for further clinical development.
The potential applications of Methyl 1H-tetrazol-1-ylacetate are not limited to traditional therapeutic areas. Recent research has explored its use in the development of diagnostic agents, where its ability to interact with specific biological targets can be exploited for imaging and monitoring disease progression. The CAS No.55633-19-7 compound's unique properties make it a valuable tool in the field of molecular imaging, enabling the visualization of specific cellular processes and pathways.
In conclusion, Methyl 1H-tetrazol-1-ylacetate, identified by the CAS No.55633-19-7 number, represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, combined with its versatility in chemical modifications, have enabled its application in a wide range of therapeutic and diagnostic contexts. As research in this area continues to evolve, the potential of Methyl 1H-tetrazol-1-ylacetate is likely to expand, offering new opportunities for the development of innovative therapies and diagnostic tools.
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